Heck Arylation Substrate Suitability: Vinyl Weinreb Amide vs. Vinyl Ketone Precursors
Unsaturated Weinreb amides including the crotonyl Weinreb amide scaffold have been established as superior substrates for Heck arylation compared to corresponding vinyl ketones. The critical differentiation is that vinyl ketones of low molecular weight exhibit problematic polymerization upon heating, toxicity, and volatility that limit their practical utility in Heck reactions, whereas the Weinreb amide counterparts circumvent these liabilities while retaining the capacity for subsequent organometallic derivatization [1]. The Heck products derived from unsaturated Weinreb amides can be subsequently converted to substituted vinyl ketones that cannot be prepared directly via Heck reaction on unsaturated ketone precursors, due to the latter's incompatibility with standard Heck conditions [2].
Vinyl ketones: polymerization, toxicity, volatility
| Evidence Dimension | Substrate suitability for Heck arylation |
|---|---|
| Target Compound Data | α,β-Unsaturated Weinreb amide class (including crotonyl Weinreb): Compatible with standard Heck conditions; products derivatizable to vinyl ketones |
| Comparator Or Baseline | Low molecular weight vinyl ketones |
| Quantified Difference | Vinyl ketones: Poor substrates due to polymerization propensity upon heating, toxicity, and volatility [1] |
| Conditions | Palladium-catalyzed Heck cross-coupling conditions |
Why This Matters
This class-level advantage enables procurement of N-methoxy-N-methylbut-2-enamide for Heck-based synthetic routes where direct vinyl ketone employment fails or produces inferior outcomes.
- [1] Fustero, S.; Simón-Fuentes, A.; Barrio, P.; Haufe, G. Vinyl Weinreb amides: a versatile alternative to vinyl ketone substrates for the Heck arylation. Tetrahedron 2013, 69(18), 3690–3697. View Source
- [2] Fustero, S.; Simón-Fuentes, A.; Barrio, P.; Haufe, G. Vinyl Weinreb amides: a versatile alternative to vinyl ketone substrates for the Heck arylation. Tetrahedron 2013, 69(18), 3690–3697. View Source
